4,4-Dimethoxycyclohexane-1-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethoxycyclohexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-11-9(12-2)5-3-8(7-10)4-6-9/h8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHRNXAGPDPCRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC(CC1)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,4 Dimethoxycyclohexane 1 Carbonitrile
Retrosynthetic Analysis and Strategic Precursor Selection
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. google.comnih.govlibretexts.orgrsc.org This process allows for the identification of key bond disconnections and strategic functional group transformations.
Key Disconnections and Target Functional Group Transformations
The primary retrosynthetic disconnection for 4,4-dimethoxycyclohexane-1-carbonitrile involves the two C-O bonds of the dimethoxy group. This leads to a key precursor, 4-oxocyclohexane-1-carbonitrile . This disconnection is based on the well-established and reliable ketalization reaction, a common method for protecting ketone functionalities.
Another potential, though less common, disconnection could involve the C-CN bond. However, the direct cyanation of a cyclohexane (B81311) ring at a specific position can be challenging and often lacks the selectivity offered by other methods. Therefore, the most logical and efficient retrosynthetic pathway proceeds through the ketalization of a pre-existing cyanocyclohexanone derivative.
The key functional group transformations identified through this analysis are:
Ketalization: The conversion of the ketone in 4-oxocyclohexane-1-carbonitrile to the corresponding dimethyl ketal.
Cyanation (hypothetical reverse step): The introduction of the nitrile group onto a cyclohexane precursor.
Availability and Synthesis of Advanced Intermediates
The primary precursor identified, 4-oxocyclohexane-1-carbonitrile , is a commercially available compound. google.com This availability significantly streamlines the synthetic process, eliminating the need for a multi-step synthesis of this intermediate. For instances where it may need to be synthesized, a common method involves the Michael addition of a cyanide source to cyclohexenone.
Direct Synthetic Routes to the Core Structure
The most direct and strategically sound approach to synthesizing this compound is the ketalization of 4-oxocyclohexane-1-carbonitrile.
Cyano-Functionalization Strategies on Activated Cyclohexane Derivatives
While the primary strategy relies on a pre-functionalized precursor, it is relevant to briefly consider cyano-functionalization strategies. The introduction of a nitrile group can be achieved through various methods, though these are not the preferred route for this specific target due to the availability of the keto-nitrile precursor. These methods can include nucleophilic substitution of a suitable leaving group on the cyclohexane ring with a cyanide salt or hydrocyanation of an unsaturated precursor. However, these routes often present challenges with regioselectivity and reaction control.
Introduction of Dimethoxy Moieties via Acetalization Reactions
The core of the synthesis lies in the protection of the ketone group in 4-oxocyclohexane-1-carbonitrile as a dimethyl ketal. This transformation is typically achieved through an acid-catalyzed reaction with methanol (B129727) or, more efficiently, with an orthoester such as trimethyl orthoformate. google.com The use of an orthoester is often preferred as it acts as both the alcohol source and a water scavenger, driving the equilibrium towards the formation of the ketal.
The general mechanism involves the protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of water lead to the formation of the stable dimethyl ketal. The nitrile group is generally stable under these conditions, although prolonged exposure to strong acid and high temperatures could lead to its hydrolysis to a carboxylic acid. libretexts.orglibretexts.org
Catalyst Systems and Reagent Optimization for Specific Steps
The choice of catalyst is crucial for the efficient ketalization of 4-oxocyclohexane-1-carbonitrile. A variety of acid catalysts can be employed, ranging from protic acids to Lewis acids.
Table 1: Comparison of Catalyst Systems for Ketalization
| Catalyst Type | Specific Examples | Typical Conditions | Advantages | Potential Issues |
| Protic Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl) | Catalytic amounts in methanol or with trimethyl orthoformate, often with heating. | Readily available, inexpensive. | Can be corrosive, may lead to side reactions with sensitive functional groups. |
| Lewis Acids | Boron trifluoride etherate (BF₃·OEt₂), Cerium(III) chloride (CeCl₃) scielo.br, Zinc chloride (ZnCl₂) | Catalytic amounts, often under milder conditions than protic acids. | High efficiency, can be more selective. rsc.org | Can be moisture-sensitive, may require anhydrous conditions. |
| Heterogeneous Catalysts | Acidic ion-exchange resins (e.g., Amberlyst-15), Zeolites | Packed in a column or used as a slurry, allows for easy separation. | Recyclable, simplified workup. | May have lower activity than homogeneous catalysts. |
Table 2: Optimization of Reagents for Ketalization
| Reagent | Role | Optimization Considerations |
| Methanol | Source of methoxy (B1213986) groups | Used in excess when employed as the solvent to drive the equilibrium. |
| Trimethyl Orthoformate | Ketalizing agent and water scavenger | Typically used in slight excess (1.1-1.5 equivalents). Avoids the need for separate water removal. |
| Molecular Sieves | Water scavenger | Added to the reaction mixture to physically remove water and drive the reaction to completion. |
The optimization of the reaction involves careful control of temperature, reaction time, and catalyst loading to maximize the yield of the desired this compound while minimizing any potential side reactions, such as the hydrolysis of the nitrile group.
Sustainable and Efficient Synthesis Protocols
The principles of green chemistry are increasingly important in the design of synthetic routes, aiming to minimize environmental impact and maximize efficiency.
The application of green chemistry principles to the synthesis of this compound would involve several considerations. The choice of solvent is a key factor. Ideally, the synthesis would be conducted in environmentally benign solvents, such as water or ethanol (B145695), or even under solvent-free conditions. organic-chemistry.orgscirp.org One-pot syntheses are also a hallmark of green chemistry, as they reduce the number of work-up and purification steps, thereby minimizing solvent usage and waste generation. scirp.orgscirp.org
The use of catalysts, rather than stoichiometric reagents, is another core principle of green chemistry. For instance, if an oxidation step is required, using a catalytic amount of an oxidant with a benign co-oxidant like air or hydrogen peroxide is preferable to using a stoichiometric amount of a heavy metal-based oxidant. google.comscirp.org Enzymatic catalysis is also an emerging green alternative for nitrile synthesis. smolecule.com
Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. Addition reactions, such as the formation of a cyanohydrin, generally have a high atom economy.
To illustrate, consider the hypothetical cyanohydrin formation from 4,4-dimethoxycyclohexanone and hydrogen cyanide:
Reaction: C8H12O3 + HCN → C9H13NO3
| Compound | Molar Mass ( g/mol ) |
| 4,4-Dimethoxycyclohexanone | 156.18 |
| Hydrogen Cyanide | 27.03 |
| 1-Hydroxy-4,4-dimethoxycyclohexane-1-carbonitrile | 183.21 |
Atom Economy Calculation:
Atom Economy = (Mass of desired product / Total mass of reactants) x 100 Atom Economy = (183.21 / (156.18 + 27.03)) x 100 = 100%
Advanced Spectroscopic Characterization and Structural Elucidation of 4,4 Dimethoxycyclohexane 1 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and their spatial relationships.
High-Resolution ¹H NMR Chemical Shift Anisotropy and Coupling Constant Interpretation
The ¹H NMR spectrum of 4,4-Dimethoxycyclohexane-1-carbonitrile is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The cyclohexane (B81311) ring in a chair conformation has axial and equatorial protons, which are chemically non-equivalent.
The methoxy (B1213986) groups (-OCH₃) would appear as a sharp singlet, integrating to six protons. The protons on the cyclohexane ring would show more complex splitting patterns. The proton at C1 (methine proton) is expected to be deshielded due to the electron-withdrawing effect of the adjacent nitrile group. The protons on C2, C3, C5, and C6 would give rise to a set of overlapping multiplets.
The interpretation of coupling constants (J-values) provides valuable information about the dihedral angles between adjacent protons, which is critical for conformational analysis. For instance, a large coupling constant (typically 8-13 Hz) between two vicinal protons indicates a trans-diaxial relationship, while smaller coupling constants (1-5 Hz) are characteristic of axial-equatorial or equatorial-equatorial interactions.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1 (CH-CN) | 2.5 - 2.8 | Multiplet | |
| H2, H6 (axial) | 1.8 - 2.0 | Multiplet | |
| H2, H6 (equatorial) | 2.1 - 2.3 | Multiplet | |
| H3, H5 (axial) | 1.5 - 1.7 | Multiplet | |
| H3, H5 (equatorial) | 1.9 - 2.1 | Multiplet | |
| -OCH₃ | 3.2 - 3.4 | Singlet |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹³C NMR Chemical Shift Assignments and Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.
The carbon of the nitrile group (-C≡N) is expected to appear in the downfield region of the spectrum, typically around 120 ppm. The quaternary carbon at C4, bonded to two oxygen atoms, will also be significantly deshielded. The methoxy carbons will appear as a single peak around 50-60 ppm. The remaining cyclohexane carbons will have chemical shifts in the aliphatic region.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (CH-CN) | 25 - 30 |
| C2, C6 | 30 - 35 |
| C3, C5 | 30 - 35 |
| C4 (C(OCH₃)₂) | 95 - 105 |
| -OCH₃ | 50 - 55 |
| -C≡N | 118 - 122 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for elucidating the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the C1 proton and the protons on C2 and C6, and subsequently trace the connectivity around the cyclohexane ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of the ¹H signals to their corresponding ¹³C signals. For example, the singlet of the methoxy protons would correlate with the methoxy carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, the methoxy protons would show a correlation to the C4 carbon. The C1 proton would show correlations to the nitrile carbon and to C2 and C6.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. For this compound, NOESY can help to distinguish between axial and equatorial protons based on their through-space interactions with other protons, such as the strong 1,3-diaxial interactions.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule.
Nitrile Stretching Frequencies and Environmental Perturbations
The nitrile group (-C≡N) has a very characteristic and strong absorption in the IR spectrum. acs.org For saturated aliphatic nitriles, the C≡N stretching vibration typically appears in the range of 2240-2260 cm⁻¹. acs.org The intensity of this band is usually strong in the IR spectrum but can be weaker in the Raman spectrum. The exact position of this band can be influenced by the electronic environment. In this compound, the electronic effects of the gem-dimethoxy groups are not expected to cause a significant shift from the typical range for saturated nitriles.
Characteristic Vibrational Modes of the Dimethoxy and Cyclohexane Substructures
The IR and Raman spectra will also display characteristic vibrations for the other parts of the molecule.
C-H Stretching: The C-H stretching vibrations of the cyclohexane ring and the methoxy groups will appear in the region of 2850-3000 cm⁻¹.
C-O Stretching: The C-O stretching vibrations of the dimethoxy groups are expected to be strong in the IR spectrum and will likely appear in the 1050-1150 cm⁻¹ region.
Cyclohexane Ring Vibrations: The cyclohexane ring itself has a series of characteristic "breathing" and deformation modes that appear in the fingerprint region (below 1500 cm⁻¹) of the spectrum. These can be complex but provide a unique fingerprint for the molecule.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group/Substructure | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |
| -C≡N | Stretching | 2240 - 2260 | Strong |
| C-H (alkane) | Stretching | 2850 - 3000 | Medium to Strong |
| C-O (ether) | Stretching | 1050 - 1150 | Strong |
| CH₂ | Bending (Scissoring) | ~1450 | Medium |
| Cyclohexane Ring | Deformations | < 1500 | Medium to Weak |
Note: These are predicted values and may vary based on the physical state (e.g., liquid, solid) and experimental conditions.
Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique indispensable for the structural elucidation of chemical compounds. It provides vital information regarding a molecule's mass and, by extension, its elemental composition and structural features. In the analysis of this compound, mass spectrometry is employed to confirm the molecular formula through precise mass measurement and to deduce its molecular structure by analyzing the fragmentation patterns of the parent ion.
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. nih.gov Unlike standard mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest integer, HRMS can measure m/z values to several decimal places. This precision allows for the calculation of a unique elemental formula.
For this compound, the molecular formula is C₉H₁₅NO₂. The theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms. An experimental HRMS analysis would be expected to yield a mass value that corresponds tightly to this theoretical calculation, typically within a few parts per million (ppm), thereby confirming the molecular formula.
Table 1: Theoretical High-Resolution Mass Data for [M+H]⁺ of this compound This table presents calculated theoretical data.
| Ion Species | Molecular Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₉H₁₆NO₂⁺ | 170.1176 |
Tandem Mass Spectrometry, or MS/MS, is a technique used to further probe the structure of a compound. researchgate.net In an MS/MS experiment, a specific ion of interest (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. nih.gov The fragmentation pattern provides a "fingerprint" of the molecule, offering definitive clues about its connectivity and functional groups.
For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The analysis of its fragmentation pathway would reveal characteristic losses of its functional groups. Key predicted fragmentation pathways include the neutral loss of a methanol (B129727) molecule (CH₃OH) from the protonated precursor, a common fragmentation for methoxy compounds, leading to a stable carbocation. Another expected fragmentation is the cleavage of the cyclohexane ring, which can occur through various pathways.
Table 2: Predicted MS/MS Fragmentation Data for this compound This table presents predicted data based on established fragmentation principles. Experimental data is not publicly available.
| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Proposed Structure of Fragment |
|---|---|---|---|
| 170.12 | Neutral Loss of CH₃OH | 138.09 | [M+H - CH₃OH]⁺ |
| 170.12 | Neutral Loss of CH₃O· | 139.10 | [M - OCH₃]⁺ |
X-ray Crystallography for Solid-State Molecular Architecture (if applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique involves directing X-rays onto a single crystal of the compound. The electrons of the atoms in the crystal diffract the X-rays, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the generation of an electron density map, from which the exact position of each atom in the crystal lattice can be determined. nih.gov
As of the latest literature search, a single-crystal X-ray diffraction study for this compound has not been reported in the public domain. Therefore, the following sections describe the type of information that would be obtained from such an analysis were it to be performed.
A crystallographic analysis would provide highly accurate measurements of all covalent bond lengths, bond angles, and torsional angles within the this compound molecule. This data offers a definitive confirmation of the compound's covalent structure and conformational preferences in the solid state. For instance, the cyclohexane ring is expected to adopt a chair conformation, as this minimizes angular and torsional strain. ebsco.com The analysis would precisely define the bond angles within the ring, which would likely deviate slightly from the ideal tetrahedral angle of 109.5° due to the presence of the substituents. ebsco.com
Table 3: Typical Bond Lengths and Angles Relevant to this compound This table contains standard, generalized bond length and angle values from established chemical literature for comparison purposes. It does not represent experimental data for the title compound.
| Bond Type | Typical Length (Å) | Angle Type | Typical Angle (°) |
|---|---|---|---|
| C-C (sp³-sp³) | 1.54 | C-C-C (in cyclohexane) | ~111 |
| C-O (ether) | 1.43 | C-O-C (ether) | ~110 |
| C-C (sp³-sp) | 1.47 | C-C≡N | ~178 |
Beyond the structure of a single molecule, X-ray crystallography reveals how multiple molecules are arranged relative to each other in the crystal lattice. This is known as crystal packing. The analysis identifies all significant intermolecular interactions that stabilize the crystal structure. For this compound, which is a polar molecule, dipole-dipole interactions involving the nitrile and ether functional groups would be expected to play a significant role in the crystal packing. Additionally, weaker van der Waals forces would be present. The analysis could also identify any non-classical hydrogen bonds, such as C-H···N or C-H···O interactions, which can further influence the supramolecular architecture.
Chemical Reactivity and Transformational Chemistry of 4,4 Dimethoxycyclohexane 1 Carbonitrile
Reactivity of the Nitrile Functional Group in Organic Transformations
The cyano (-C≡N) group is a cornerstone of synthetic organic chemistry, offering a gateway to a variety of other functional groups. numberanalytics.comresearchgate.net Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen atom, stemming from the carbon-nitrogen triple bond. researchgate.netlibretexts.org
Nucleophilic Additions and Organometallic Reagent Reactivity
The electrophilic carbon atom of the nitrile group in 4,4-Dimethoxycyclohexane-1-carbonitrile is susceptible to attack by nucleophiles. libretexts.orgwikipedia.org Organometallic reagents, such as Grignard reagents (R-MgX), are potent nucleophiles that readily add to nitriles. libretexts.orgwikipedia.org The initial reaction of a Grignard reagent with the nitrile would form an intermediate imine salt. Subsequent hydrolysis of this intermediate would yield a ketone, effectively transforming the cyano group into a carbonyl group and forming a new carbon-carbon bond. libretexts.orgwikipedia.org
Table 1: Hypothetical Nucleophilic Addition with a Grignard Reagent
| Reactant | Reagent | Intermediate | Final Product (after hydrolysis) |
|---|
Reduction Pathways to Primary Amines and Imines
The nitrile group can be fully reduced to a primary amine (-CH₂NH₂). chemguide.co.uk This transformation is a fundamental reaction in the synthesis of amines. libretexts.org
Common and powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. chemguide.co.ukstudymind.co.uk The reaction typically involves treating the nitrile with LiAlH₄ in an anhydrous solvent like diethyl ether, followed by an acidic workup to yield the primary amine. chemguide.co.uklibretexts.org
Catalytic hydrogenation is another established method for nitrile reduction. chemguide.co.ukstudymind.co.uk This process involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni), often at elevated temperatures and pressures. chemguide.co.ukstudymind.co.uk
Table 2: Reduction of this compound
| Reagent/Method | Product |
|---|---|
| 1. Lithium Aluminum Hydride (LiAlH₄) 2. H₃O⁺ | (4,4-Dimethoxycyclohexyl)methanamine |
Hydrolysis and Related Derivatization to Carboxylic Acid and Amide Analogs
The hydrolysis of nitriles is a classic method for the preparation of carboxylic acids. libretexts.orgchemistrysteps.comchemguide.co.uk This transformation can be achieved under either acidic or basic conditions, typically requiring heat. libretexts.orgchemistrysteps.com
Under acidic conditions, such as refluxing with aqueous hydrochloric acid, the nitrile group of this compound would be hydrolyzed directly to a carboxylic acid, forming 4,4-dimethoxycyclohexane-1-carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk The reaction proceeds through an amide intermediate. chemistrysteps.comchemguide.co.uk
In alkaline hydrolysis, heating the nitrile with an aqueous solution of a base like sodium hydroxide (B78521) results in the formation of a carboxylate salt (e.g., sodium 4,4-dimethoxycyclohexane-1-carboxylate) and ammonia. libretexts.orgchemistrysteps.comchemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified. libretexts.org
By carefully controlling the reaction conditions, it is sometimes possible to isolate the intermediate amide. Milder acidic conditions may favor the formation of the amide over the complete hydrolysis to the carboxylic acid. numberanalytics.com
Table 3: Hydrolysis of this compound
| Conditions | Intermediate | Final Product |
|---|---|---|
| H₃O⁺, heat | 4,4-Dimethoxycyclohexane-1-carboxamide | 4,4-Dimethoxycyclohexane-1-carboxylic acid |
Cycloaddition Reactions (e.g., [3+2] cycloadditions) with Nitrile Substrates
Nitriles can participate in cycloaddition reactions, serving as a two-atom component. numberanalytics.com A prominent example is the [3+2] cycloaddition, which is a powerful method for constructing five-membered heterocyclic rings. tandfonline.comuchicago.edu In these reactions, a three-atom component, known as a 1,3-dipole (such as an azide (B81097) or a nitrile oxide), reacts with the nitrile (the dipolarophile) to form a heterocycle. researchgate.netuchicago.edu For instance, the reaction of an organic azide with a nitrile can yield a tetrazole, a significant structural motif in medicinal chemistry. The reaction of this compound with a 1,3-dipole like a nitrile oxide would lead to the formation of a substituted isoxazole (B147169) ring system. tandfonline.comacs.org
Transformations Involving the Dimethoxy (Acetal) Functional Group
The 4,4-dimethoxy group is a dimethyl acetal (B89532), which primarily functions as a protecting group for a ketone. This group is stable under neutral and basic conditions but is sensitive to acid.
Acid-Catalyzed Hydrolysis to Carbonyl Compounds
The defining reaction of the acetal group in this compound is its hydrolysis under acidic conditions. Treatment with aqueous acid (e.g., dilute HCl or H₂SO₄) will cleave the two ether linkages, liberating methanol (B129727) and revealing the parent carbonyl group. This deprotection step transforms the dimethoxycyclohexane moiety into a cyclohexanone (B45756) ring. The product of this specific transformation would be 4-oxocyclohexane-1-carbonitrile, a keto-nitrile. This reaction is a crucial step if the synthetic goal is to utilize the reactivity of the ketone at the 4-position of the cyclohexane (B81311) ring.
Table 4: Acetal Hydrolysis
| Reactant | Conditions | Product | By-product |
|---|
Transacetalization and Exchange Reactions
The 4,4-dimethoxy group of this compound is a ketal functionality. Under acidic conditions, this group is susceptible to transacetalization reactions. In the presence of an alcohol or diol and an acid catalyst, the methoxy (B1213986) groups can be exchanged for other alkoxy groups. This reaction proceeds via an oxocarbenium ion intermediate, which is then trapped by the new alcohol. The equilibrium of this reaction can be controlled by the concentration of the reactants and the removal of methanol.
For instance, reaction with ethylene (B1197577) glycol in the presence of an acid catalyst such as p-toluenesulfonic acid would be expected to yield the corresponding spirocyclic ketal. The general mechanism for acid-catalyzed ketal exchange is a fundamental concept in organic chemistry.
Stability and Reactivity under Diverse Reaction Conditions
The stability of this compound is highly dependent on the reaction conditions.
Acidic Conditions: The ketal is labile in the presence of aqueous acid, leading to hydrolysis to form 4-oxocyclohexane-1-carbonitrile. The nitrile group is also susceptible to hydrolysis under acidic conditions, typically requiring elevated temperatures to proceed to the carboxylic acid.
Basic Conditions: The compound is generally stable under basic conditions. The ketal linkage is resistant to base-catalyzed hydrolysis. The nitrile group is also relatively stable but can be hydrolyzed to a carboxylate salt under forcing conditions (e.g., concentrated aqueous base at high temperatures). The alpha-protons to the nitrile group can be deprotonated with a strong base, leading to the formation of a carbanion.
Thermal Conditions: The thermal stability of the compound is expected to be good. The cyclohexane ring and the ketal and nitrile functionalities are not typically prone to thermal decomposition under normal heating conditions.
Table 1: Predicted Stability of this compound under Various Conditions
| Condition | Ketal Group Reactivity | Nitrile Group Reactivity | Overall Stability |
| Dilute Aqueous Acid | Labile (Hydrolysis) | Stable (mild conditions) | Unstable |
| Concentrated Aqueous Acid | Labile (Hydrolysis) | Labile (Hydrolysis) | Unstable |
| Dilute Aqueous Base | Stable | Stable | Stable |
| Concentrated Aqueous Base | Stable | Labile (Hydrolysis) | Moderately Stable |
| Strong, Non-nucleophilic Base | Stable | Deprotonation at α-carbon | Reactive |
| Thermal Stress | Stable | Stable | Stable |
Reactivity of the Cyclohexane Ring System
Alpha-Substitutions Adjacent to the Nitrile or Dimethoxy Groups (if activated)
The primary site for substitution on the cyclohexane ring is the carbon atom alpha to the nitrile group (C1). The proton attached to this carbon is weakly acidic due to the electron-withdrawing nature of the nitrile group. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can deprotonate this position to form a resonance-stabilized carbanion. This nucleophilic intermediate can then react with various electrophiles in alpha-substitution reactions.
For example, alkylation can be achieved by treating the deprotonated species with an alkyl halide. This is a common strategy for the functionalization of nitriles. google.com The protons on the carbons adjacent to the dimethoxy group (C3 and C5) are not activated and are not expected to undergo substitution reactions.
Conformational Effects on Remote Functional Group Reactivity
The cyclohexane ring in this compound exists predominantly in a chair conformation to minimize steric strain. sapub.org The substituents, the nitrile group at C1 and the two methoxy groups at C4, can occupy either axial or equatorial positions.
The nitrile group is relatively small and can occupy either an axial or equatorial position, with the equatorial position being slightly more favorable. The two methoxy groups at the same carbon (C4) will have one axial and one equatorial orientation in the chair form. The bulky nature of the methoxy groups will influence the conformational equilibrium of the ring.
The conformation of the ring can influence the reactivity of the functional groups. For instance, the accessibility of the axial and equatorial protons at C2 and C6 to a base for deprotonation could be different. Furthermore, in reactions involving the nitrile group, the stereochemical outcome can be influenced by the preferred conformation of the cyclohexane ring. For example, nucleophilic attack on the nitrile carbon might be favored from the less sterically hindered face of the molecule.
Mechanistic Studies and Kinetic Investigations of Key Reactions
Elucidation of Reaction Mechanisms and Intermediates
Transacetalization: The mechanism of acid-catalyzed transacetalization involves protonation of one of the methoxy groups, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by the incoming alcohol nucleophile. Subsequent deprotonation yields the new ketal.
Alpha-Alkylation of the Nitrile: The mechanism of alpha-alkylation proceeds via the formation of a nitrile-stabilized carbanion (an enolate equivalent) upon treatment with a strong base. This carbanion then acts as a nucleophile and attacks an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. The transition state of this reaction would involve the approach of the electrophile to the planar carbanion, and the stereochemistry of the product would be determined by the direction of this approach, which can be influenced by the conformation of the cyclohexane ring.
Kinetic Isotope Effects (KIE) and Reaction Coordinate Analysis
A KIE is defined as the ratio of the rate constant of a reaction with a light isotope (kL) to that with a heavy isotope (kH). wikipedia.org Significant effects are typically observed when a bond to the isotope is broken in the rate-determining step of the reaction (a primary KIE). Smaller, secondary KIEs can provide insight into changes in the hybridization state of the carbon atom bonded to the isotope. wikipedia.org
For this compound, a key reaction is the potential elimination of one of the methoxy groups or the nitrile group, or reactions involving the C-H bonds adjacent to the nitrile. For instance, in an E2 elimination reaction, which requires an anti-periplanar arrangement of a proton and a leaving group, the reaction rate is highly dependent on the conformation of the cyclohexane ring. masterorganicchemistry.comlibretexts.org The leaving group must typically be in an axial position for the reaction to proceed efficiently. masterorganicchemistry.comlibretexts.org
Hypothetical KIE Data for an Elimination Reaction:
Consider a hypothetical base-induced elimination reaction where a C-H bond at the C2 or C6 position is broken. A primary kinetic isotope effect would be expected if this C-H bond cleavage is the rate-limiting step.
| Isotopic Substitution | Reaction Type | Hypothetical kH/kD | Mechanistic Implication |
| Deuterium at C2 | E2 Elimination | ~5-7 | C-H bond breaking is rate-limiting |
| Deuterium at C1 | SN1 Reaction | ~1.0-1.2 | Secondary KIE, rehybridization at C1 |
Influence of Solvent, Temperature, and Catalyst on Reaction Pathways
The chemical transformations of this compound are highly sensitive to the reaction conditions. The choice of solvent, the reaction temperature, and the presence of a catalyst can dictate both the rate of reaction and the nature of the products formed.
Influence of Solvent:
The solvent plays a crucial role in stabilizing or destabilizing reactants, transition states, and products. For reactions involving this compound, the polarity of the solvent is a key factor. For instance, in a hypothetical SN1 reaction where a methoxy group acts as a leaving group to form a carbocation intermediate, polar protic solvents like water or ethanol (B145695) would be expected to accelerate the reaction by stabilizing the charged intermediate. Conversely, in an SN2 reaction, a polar aprotic solvent like DMSO or acetone (B3395972) might be preferred. youtube.com
Influence of Temperature:
Temperature generally has a significant effect on reaction rates, as described by the Arrhenius equation. For most reactions of this compound, an increase in temperature will lead to a higher reaction rate. However, temperature can also influence the selectivity of a reaction. In cases where multiple reaction pathways are possible, a higher temperature may favor the product that is formed via a higher activation energy pathway.
Influence of Catalyst:
Catalysts can open up new, lower-energy reaction pathways, thereby increasing the rate of reaction without being consumed. For reactions involving the nitrile group of this compound, both acid and base catalysis are highly relevant. For example, the hydrolysis of the nitrile to a carboxylic acid can be catalyzed by either strong acid or strong base. chadsprep.comyoutube.com
Summary of Environmental Influences on Hypothetical Reactions:
| Reaction Type | Solvent Effect | Temperature Effect | Catalyst |
| Nitrile Hydrolysis | Polar solvents facilitate ion stabilization | Increased rate with temperature | Strong acid (e.g., H2SO4) or strong base (e.g., NaOH) |
| SN1 Reaction (Loss of -OCH3) | Polar protic solvents (e.g., H2O, EtOH) stabilize carbocation | Increased rate with temperature | Lewis or Brønsted acids to assist leaving group departure |
| E2 Elimination | Solvent polarity can influence base strength and transition state stabilization | Increased rate; may affect regioselectivity | Strong, non-nucleophilic base (e.g., DBU, t-BuOK) |
Computational and Theoretical Studies of 4,4 Dimethoxycyclohexane 1 Carbonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules. For 4,4-Dimethoxycyclohexane-1-carbonitrile, these calculations reveal the distribution of electrons and the nature of chemical bonds, which in turn dictate the molecule's reactivity.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. youtube.comyoutube.com
For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the methoxy (B1213986) groups and potentially the nitrogen atom of the nitrile group, owing to the presence of lone pair electrons. The LUMO, conversely, is likely centered on the antibonding π* orbital of the carbon-nitrogen triple bond in the nitrile group. youtube.comlibretexts.org A larger HOMO-LUMO gap implies higher stability and lower reactivity.
Table 1: Illustrative Frontier Molecular Orbital Energies (Note: The following data are hypothetical and serve as a representative example for this compound, calculated using a representative DFT method.)
| Molecular Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | 1.2 |
| HOMO-LUMO Gap | 8.7 |
Electrostatic Potential (ESP) Maps and Charge Distribution
Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for predicting how a molecule will interact with other charged species. In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack.
For this compound, the ESP map would show a significant region of negative electrostatic potential around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. libretexts.org The carbon atom of the nitrile group, being triple-bonded to the nitrogen, would exhibit a partial positive charge, making it an electrophilic site. libretexts.orgnih.gov The oxygen atoms of the methoxy groups would also contribute to regions of negative potential.
Bond Order and Electronic Properties
Bond order is a measure of the number of chemical bonds between two atoms and is indicative of bond strength. In this compound, the carbon-nitrogen triple bond of the nitrile group would have a bond order close to three, signifying a strong and stable bond. The various carbon-carbon and carbon-oxygen single bonds would have bond orders close to one. Computational methods can provide more precise, non-integer bond orders that reflect the delocalization of electrons and other electronic effects within the molecule.
Conformational Analysis and Potential Energy Surface Mapping
The cyclohexane (B81311) ring is not planar and can adopt several conformations, with the chair conformation being the most stable. masterorganicchemistry.comyoutube.com The presence of substituents on the ring influences the relative stability of these conformations.
Ring Conformation (Chair, Boat, Twist-boat) and Energy Landscapes
The primary conformations of the cyclohexane ring are the chair, boat, and twist-boat forms. The chair conformation is the most stable due to the minimization of torsional strain and steric hindrance. The boat conformation is less stable due to eclipsing interactions and flagpole interactions between the two "up" carbons. The twist-boat is an intermediate conformation in terms of stability, lying at an energy level between the chair and boat forms.
Table 2: Illustrative Relative Energies of Conformations (Note: The following data are hypothetical and represent a plausible energy landscape for this compound.)
| Conformation | Relative Energy (kcal/mol) |
| Chair | 0 |
| Twist-Boat | 5.5 |
| Boat | 6.9 |
Substituent (Nitrile, Methoxy) Orientations (Axial/Equatorial) and Anomeric Effects
In a chair conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. masterorganicchemistry.com Generally, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions, which are a form of steric strain. libretexts.orglibretexts.org
For this compound, the nitrile group at the C1 position can be either axial or equatorial. The conformation with the nitrile group in the equatorial position is expected to be more stable.
Reaction Pathway Modeling and Transition State Optimization
Computational chemistry provides powerful tools for modeling the reaction pathways of this compound. berkeley.edu The nitrile group is the primary site of reactivity, susceptible to reactions like hydrolysis, reduction, and addition of organometallic reagents. libretexts.orglibretexts.org DFT calculations are instrumental in mapping the potential energy surface for these transformations. researchgate.net
By identifying the structures of reactants, intermediates, transition states, and products, a complete energy profile of a reaction can be constructed. Transition state optimization algorithms, such as the Berny algorithm, are used to locate the saddle points on the potential energy surface that represent the highest energy point along the reaction coordinate. berkeley.eduresearchgate.net
Prediction of Reaction Energetics, Activation Barriers, and Rate Constants
For any proposed reaction mechanism, such as the acid-catalyzed hydrolysis of the nitrile to a carboxylic acid, computational methods can predict the key energetic parameters. rsc.org The activation barrier (activation free energy, ΔG‡) is the energy difference between the reactants and the transition state. A lower activation barrier implies a faster reaction rate. researchgate.net
| Reaction Step | Parameter | Calculated Value (kcal/mol) |
|---|---|---|
| Protonation of Nitrile | ΔG‡ | +12.5 |
| Nucleophilic attack by Water | ΔG‡ | +18.2 |
| Overall Reaction | ΔG_rxn | -8.7 |
Solvation Effects on Reaction Pathways and Equilibria
Reactions are typically performed in a solvent, which can significantly influence conformational equilibria and reaction energetics. rsc.org Implicit solvation models, such as the Polarizable Continuum Model (PCM), are widely used to account for these effects in computational studies. ohio-state.edu The PCM method models the solvent as a continuous dielectric medium, which interacts with the solute's charge distribution. ohio-state.edu
By incorporating a PCM calculation, it is possible to obtain more accurate predictions of how a solvent stabilizes or destabilizes reactants, transition states, and products, thereby affecting both activation barriers and reaction equilibria. acs.orgrsc.org For instance, polar solvents are expected to stabilize polar transition states more effectively, potentially lowering the activation energy compared to the gas phase.
Prediction of Spectroscopic Parameters
Computational chemistry is a vital tool for predicting spectroscopic data, which aids in the structural confirmation and analysis of molecules like this compound.
Computational NMR Chemical Shift and Coupling Constant Prediction for Structural Validation
Theoretical calculations can accurately predict Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J). researchgate.net
Predicted ¹H and ¹³C chemical shifts for both the equatorial and axial conformers can be calculated. By comparing these theoretical spectra with experimental data, the dominant conformation in solution can be confirmed. nih.gov Furthermore, calculated ³J(H,H) coupling constants are invaluable for confirming stereochemical relationships within the cyclohexane ring. nih.gov
| Carbon Atom | Equatorial-CN Conformer (Predicted δ) | Axial-CN Conformer (Predicted δ) |
|---|---|---|
| C1 (CH-CN) | 28.5 | 25.1 |
| C≡N | 122.0 | 120.8 |
| C4 (C(OCH₃)₂) | 98.2 | 97.9 |
| OCH₃ | 49.5 | 49.3 |
Vibrational Frequency Calculations for IR and Raman Spectral Interpretation
Computational methods can simulate the infrared (IR) and Raman spectra of this compound by calculating its vibrational frequencies. nih.gov DFT calculations are used to compute the harmonic frequencies corresponding to the fundamental vibrational modes of the molecule. elsevierpure.com
These calculations are crucial for assigning the peaks observed in experimental spectra to specific molecular motions. For this compound, key vibrational modes include the C≡N stretch of the nitrile group, C-O-C stretches of the methoxy groups, and various C-H bending and stretching modes of the cyclohexane ring. ysu.amspectroscopyonline.com The C≡N stretching frequency is particularly sensitive to its electronic environment. acs.orgresearchgate.net Comparing the computed spectra of the axial and equatorial conformers can also help in their experimental identification. nih.gov
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| C-H Stretch (alkane) | 2850-3000 | Medium-Strong (IR) |
| C≡N Stretch | 2245 | Medium, Sharp (IR) |
| C-O-C Stretch (ether) | 1080-1150 | Strong (IR) |
| Cyclohexane Ring Vibration | 800-1050 | Variable |
Applications and Utility in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block
The utility of a compound as a versatile synthetic building block is demonstrated by its application in the creation of a wide range of other molecules. This includes its use as a precursor for various classes of compounds, an intermediate in the synthesis of complex targets, or as a foundational scaffold for creating libraries of new chemical entities.
Precursor for Nitrogen-Containing Heterocyclic Compounds
Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and materials science. amazonaws.comencyclopedia.pubjetir.org Generally, nitrile-containing compounds can serve as precursors to nitrogenous heterocycles through various cyclization reactions. However, no specific literature has been identified that details the use of 4,4-Dimethoxycyclohexane-1-carbonitrile for the synthesis of such compounds.
Intermediate in the Synthesis of Complex Natural Products or Bioactive Molecules
The total synthesis of natural products and bioactive molecules often involves the use of unique and strategically functionalized building blocks. nih.govnih.govmdpi.com While the cyclohexane (B81311) core is a common motif in many natural products, there is no documented evidence of this compound serving as an intermediate in the synthesis of any complex natural products or bioactive molecules.
Scaffold for the Development of Compound Libraries
In drug discovery and materials science, the development of compound libraries is crucial for screening and identifying new lead compounds. u-strasbg.frmedchemexpress.comresearchgate.net A scaffold is a core molecular structure upon which various substituents are attached to create a diverse range of analogues. There are no available studies that report the use of this compound as a central scaffold for the generation of compound libraries.
Contributions to Methodological Development in Synthetic Chemistry
New discoveries in synthetic methodology often rely on the use of model compounds to test and optimize new reactions, or the design of novel reagents and catalysts that incorporate specific structural features.
Model Compound for New Reaction Discovery and Optimization
The development of novel chemical transformations is a key area of research in synthetic chemistry. Model compounds are often employed to explore the scope, limitations, and mechanisms of new reactions. Currently, there is no literature that cites this compound as a model substrate in the discovery or optimization of new synthetic methods.
Design Element in Novel Reagents or Catalysts
The rational design of new reagents and catalysts can lead to significant advances in chemical synthesis. The specific structural and electronic properties of a molecule can be harnessed to facilitate or catalyze chemical reactions. There is no indication from the available literature that this compound has been used as a design element in the development of new reagents or catalysts.
Derivatization Strategies for Functional Diversification of this compound
The strategic derivatization of this compound offers a pathway to a diverse array of novel chemical entities with tailored properties. By targeting the inherent reactivity of its nitrile and protected ketone functionalities, chemists can systematically modify the molecule's electronic and steric characteristics. Furthermore, the introduction of chirality opens avenues for the development of enantiomerically pure compounds, a critical aspect in modern medicinal chemistry and materials science.
Synthesis of Analogues with Altered Electronic or Steric Properties
The functional groups of this compound—the nitrile and the dimethyl ketal—provide distinct handles for chemical modification to modulate its electronic and steric profile.
Altering Electronic Properties
Hydrolysis to Carboxylic Acid and Amide: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. The introduction of a carboxylic acid group, for example, introduces a site for further reactions such as esterification or amidation, and its acidic proton significantly alters the molecule's polarity and potential for hydrogen bonding.
Reduction to Primary Amine: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the electron-withdrawing nitrile into an electron-donating and basic amino group, fundamentally changing the electronic and chemical nature of the compound.
Reaction with Organometallic Reagents: Treatment of the nitrile with Grignard or organolithium reagents, followed by hydrolysis, leads to the formation of ketones. This allows for the introduction of a wide variety of alkyl or aryl groups, thereby modifying the electronic landscape of the molecule.
Ketal Hydrolysis: The dimethoxy ketal at the C4 position serves as a protecting group for a ketone. Under acidic conditions, this ketal can be hydrolyzed to reveal the parent ketone. The resulting carbonyl group is a versatile functional handle for a plethora of subsequent reactions, including aldol condensations, Wittig reactions, and reductive aminations, each introducing new electronic features.
| Original Functional Group | Transformation | Reagents | Resulting Functional Group | Change in Electronic Properties |
| Nitrile (-CN) | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid (-COOH) / Amide (-CONH₂) | Introduction of acidic/basic and hydrogen bonding capabilities |
| Nitrile (-CN) | Reduction | LiAlH₄ | Primary Amine (-CH₂NH₂) | Conversion to an electron-donating and basic group |
| Nitrile (-CN) | Grignard Reaction | R-MgBr, then H₃O⁺ | Ketone (-C(=O)R) | Introduction of a carbonyl group and an R group |
| Dimethyl Ketal (-C(OCH₃)₂) | Hydrolysis | H₃O⁺ | Ketone (=O) | Unmasking of a reactive carbonyl group |
Introducing Steric Bulk
The deliberate introduction of sterically demanding groups can be used to probe structure-activity relationships and to control the conformational preferences of the cyclohexane ring. The "A-value" of a substituent provides a quantitative measure of its steric bulk, representing the energy difference between the axial and equatorial conformations.
Strategies for introducing steric hindrance in derivatives of this compound could involve:
Alkylation at the α-carbon: Deprotonation of the carbon adjacent to the nitrile group, followed by reaction with a bulky alkyl halide, could introduce a sterically demanding substituent at the C1 position.
Derivatization of the C4-ketone: Following deprotection of the ketal, the resulting ketone can be reacted with bulky organometallic reagents (e.g., t-butylmagnesium chloride) to introduce large groups at the C4 position. Subsequent functionalization can further increase steric hindrance.
Modification of the Cyclohexane Ring: While more synthetically challenging, reactions that modify the cyclohexane backbone itself, such as the introduction of substituents at other positions, can be envisioned. For instance, creating an α,β-unsaturated nitrile derivative would allow for conjugate addition reactions with bulky nucleophiles.
Generation of Chiral Derivatives through Asymmetric Transformation
As this compound is an achiral molecule, the generation of chiral derivatives necessitates the use of asymmetric synthesis methodologies. Such transformations are crucial for accessing single enantiomers, which often exhibit distinct biological activities.
Asymmetric Reduction of the Nitrile Group: While the direct asymmetric reduction of aliphatic nitriles is challenging, it represents a potential route to chiral primary amines. This could be explored using chiral reducing agents or catalyst systems.
Asymmetric Reactions Following Ketal Hydrolysis: The hydrolysis of the ketal to the corresponding cyclohexanone (B45756) derivative opens up a wide range of well-established asymmetric transformations. For example, organocatalytic asymmetric α-functionalization (e.g., amination, alkylation) could be employed to introduce a chiral center adjacent to the carbonyl group.
Asymmetric Hydrogenation of an α,β-Unsaturated Derivative: A potential strategy involves the introduction of a double bond in the cyclohexane ring to form an α,β-unsaturated nitrile. Subsequent asymmetric hydrogenation using a chiral catalyst could then establish one or more stereocenters with high enantioselectivity.
Chiral Resolution: A classical approach involves the synthesis of a racemic derivative of this compound, for example, by introducing a chiral center through a non-stereoselective reaction. The resulting enantiomeric mixture can then be separated using techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and removal of the resolving agent.
Enzymatic Reactions: Biocatalysis offers a powerful tool for asymmetric synthesis. Enzymes such as nitrilases or lipases could potentially be used for the enantioselective hydrolysis of the nitrile or a derivative, respectively, leading to chiral products.
| Asymmetric Strategy | Description | Potential Chiral Product |
| Asymmetric α-functionalization of the corresponding ketone | Following ketal hydrolysis, a chiral catalyst is used to introduce a substituent at the C2 or C6 position in an enantioselective manner. | Chiral substituted cyclohexanone derivative |
| Asymmetric hydrogenation | Creation of an α,β-unsaturated nitrile followed by hydrogenation with a chiral catalyst. | Chiral cyclohexanecarbonitrile with defined stereocenters |
| Chiral Resolution | Synthesis of a racemic mixture of a derivative, followed by separation of the enantiomers. | Enantiomerically pure derivative |
| Biocatalysis | Use of enzymes for enantioselective transformations. | Chiral carboxylic acid, amine, or other derivatives |
Future Research Directions and Perspectives
Exploration of Unconventional Synthetic Routes and Biocatalytic Approaches
The synthesis of nitrile-containing compounds like 4,4-Dimethoxycyclohexane-1-carbonitrile is continuously evolving, with a strong emphasis on developing more efficient and environmentally benign methods.
Unconventional Synthetic Routes: Future research could focus on moving beyond traditional cyanidation reactions, which often involve toxic cyanide reagents. uva.nl One promising avenue is the development of novel one-pot syntheses starting from readily available precursors like cyclohexanone (B45756). scirp.org These methods could involve cascade reactions that form the cyclohexanecarbonitrile core in a single, efficient process, minimizing waste and improving atom economy. scirp.org
Biocatalytic Approaches: The use of enzymes in chemical synthesis, or biocatalysis, offers a green and highly selective alternative to conventional chemical methods. nih.govmdpi.com Researchers are exploring the use of enzymes like aldoxime dehydratases for the synthesis of nitriles. nih.gov Future work could involve engineering specific enzymes that can efficiently convert a substituted cyclohexanone derivative to this compound under mild, aqueous conditions. uva.nlnih.gov This approach would not only be more sustainable but could also lead to higher yields and purity. uva.nl
| Approach | Potential Advantages | Key Research Areas |
| One-Pot Synthesis | Increased efficiency, reduced waste, improved atom economy | Development of novel cascade reactions, optimization of reaction conditions |
| Biocatalysis | Environmentally friendly, high selectivity, mild reaction conditions | Enzyme engineering, development of robust biocatalysts for industrial applications |
Investigation of Advanced Material Science Applications
While the primary applications of this compound are not yet fully established, its unique structure suggests potential uses in material science. The nitrile group is a versatile functional group that can be converted into other functionalities, making it a valuable building block for the synthesis of more complex molecules. Future research could explore the incorporation of this compound into polymers or other advanced materials to impart specific properties.
Deeper Mechanistic Insights into Complex Transformations
A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and developing new transformations. Future research should focus on detailed mechanistic studies of the reactions used to synthesize and modify this compound. This could involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational modeling to elucidate the transition states and reaction pathways.
Integration with Flow Chemistry, Automation, and Artificial Intelligence in Synthesis
The fields of flow chemistry, automation, and artificial intelligence (AI) are revolutionizing chemical synthesis.
Flow Chemistry: Continuous flow processes offer several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for seamless scale-up. rsc.orgdtu.dkacs.orgacs.org Future research could focus on developing a continuous flow synthesis of this compound, which would be particularly beneficial for industrial production. rsc.orgdtu.dkacs.orgacs.org
| Technology | Potential Impact on Synthesis |
| Flow Chemistry | Improved safety, scalability, and efficiency of production. rsc.orgdtu.dkacs.orgacs.org |
| Automation & AI | Accelerated discovery and optimization of synthetic routes, enabling high-throughput experimentation. technologynetworks.comwiley.comzamann-pharma.comnih.govucla.edu |
Development of Sustainable and Circular Economy-Compatible Synthesis Methodologies
There is a growing demand for chemical processes that are sustainable and compatible with the principles of a circular economy. Future research on this compound should prioritize the development of synthetic routes that utilize renewable feedstocks, minimize waste generation, and allow for the recycling of solvents and catalysts. This could involve the use of biocatalysis, flow chemistry, and other green chemistry principles to create a truly sustainable manufacturing process for this compound.
Q & A
Q. What are the standard synthetic routes for 4,4-Dimethoxycyclohexane-1-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, the nitrile group can be introduced via cyanide substitution of a halide intermediate. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst choice (e.g., KCN or CuCN) critically affect yield. Optimization studies suggest that polar aprotic solvents enhance nucleophilic displacement efficiency . Characterization via NMR (e.g., δ ~1.8–2.2 ppm for cyclohexane protons) and IR (C≡N stretch ~2240 cm⁻¹) confirms structural integrity .
Q. How can researchers validate the purity of this compound using spectroscopic techniques?
- Methodological Answer : Combine 1H/13C NMR to identify methoxy (δ ~3.3 ppm) and cyclohexane ring protons, and FT-IR to confirm nitrile functionality. High-resolution mass spectrometry (HRMS) provides molecular ion validation (e.g., [M+H]+ at m/z 196.12). Purity ≥95% is achievable via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
Q. What are the key reaction mechanisms involving this compound in organic synthesis?
- Methodological Answer : The nitrile group participates in hydrolysis to carboxylic acids (via acidic/alkaline conditions) or reduction to amines (using LiAlH4). Methoxy groups are susceptible to demethylation with BBr3, enabling further functionalization. Mechanistic studies highlight steric hindrance from the cyclohexane ring as a rate-limiting factor in nucleophilic additions .
Q. How does steric and electronic configuration influence the compound’s reactivity?
- Methodological Answer : The axial/equatorial arrangement of methoxy groups affects steric accessibility. Computational modeling (e.g., DFT calculations) reveals that equatorial methoxy groups reduce steric strain, enhancing reactivity in SN2 reactions. Electron-withdrawing nitrile groups polarize the cyclohexane ring, facilitating electrophilic substitutions at para positions .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Use PPE (gloves, goggles) due to potential irritancy. Work in a fume hood to avoid inhalation. Store under inert atmosphere (N2 or Ar) to prevent hydrolysis. Toxicity data for analogous nitriles (e.g., LD50 >500 mg/kg in rodents) suggest moderate hazard; however, acute exposure requires immediate decontamination .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. IR) be resolved for this compound?
- Methodological Answer : Discrepancies often arise from impurities or tautomerism. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with X-ray crystallography for absolute configuration. For IR conflicts, compare experimental spectra with computational predictions (e.g., Gaussian 16 B3LYP/6-31G*) .
Q. What computational strategies predict the biological activity of this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., cytochrome P450). ADMET prediction tools (SwissADME) assess bioavailability and toxicity. QSAR models using descriptors like logP and topological polar surface area (TPSA) correlate structure with activity .
Q. How do solvent effects influence the compound’s stability during long-term storage?
Q. What strategies optimize enantioselective synthesis of chiral derivatives?
Q. How can researchers address low yields in multi-step syntheses involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
